Mitochondrial Fission Inhibition Potency: Drpitor1a Outperforms Mdivi-1 by 167-Fold
In a direct head-to-head comparison, Drpitor1a inhibited mitochondrial fragmentation with an IC50 of 0.06 μM, compared to 0.09 μM for its precursor Drpitor1 and 10 μM for the industry-standard inhibitor Mdivi-1 [1]. This represents a 167-fold potency improvement over Mdivi-1 and a 1.5-fold improvement over Drpitor1 [1].
| Evidence Dimension | Mitochondrial fragmentation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.06 μM |
| Comparator Or Baseline | Mdivi-1: 10 μM; Drpitor1: 0.09 μM |
| Quantified Difference | 167-fold more potent than Mdivi-1; 1.5-fold more potent than Drpitor1 |
| Conditions | Live-cell imaging of mitochondrial morphology in cellular assay |
Why This Matters
The 167-fold potency advantage enables lower working concentrations, reducing solvent-related artifacts and minimizing off-target effects in cellular assays.
- [1] Wu D, Dasgupta A, Chen KH, Neuber-Hess M, et al. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury. FASEB J. 2020;34(1):1447-1464. View Source
